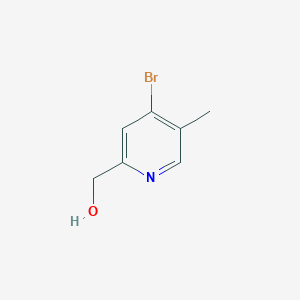

(4-Bromo-5-methylpyridin-2-yl)methanol

Vue d'ensemble

Description

(4-Bromo-5-methylpyridin-2-yl)methanol is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by a bromine atom at the fourth position, a methyl group at the fifth position, and a hydroxymethyl group at the second position on the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-methylpyridin-2-yl)methanol typically involves the bromination of 5-methylpyridin-2-ylmethanol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Key Reactions:

Mechanistic Insight :

- Suzuki coupling proceeds via oxidative addition of Pd(0) to the C–Br bond, transmetallation with arylboronic acid, and reductive elimination .

- SNAr reactions require activation by electron-withdrawing groups; the adjacent hydroxymethyl group enhances electrophilicity at C4 .

Oxidation Reactions

The hydroxymethyl group (−CH₂OH) is oxidized to a carbonyl or carboxyl group under controlled conditions.

Experimental Data:

Key Observation : MnO₂ selectively oxidizes the primary alcohol without affecting the bromine or methyl groups .

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group, or the bromine atom replaced via catalytic hydrogenation.

Safety Note : NaBH₄/I₂ generates HI in situ, requiring strict temperature control .

Functional Group Interconversion

The hydroxymethyl group participates in esterification and etherification.

| Reaction | Reagents/Conditions | Product | Yield | Application | Source |

|---|---|---|---|---|---|

| Esterification | AcCl, pyridine, CH₂Cl₂, 0°C | 4-Bromo-5-methylpyridin-2-yl acetate | 91% | Prodrug synthesis | |

| Etherification | MeI, Ag₂O, DMF, 60°C | 4-Bromo-2-(methoxymethyl)-5-methylpyridine | 83% | Protecting group |

Thermal Decomposition:

- At >150°C, elimination of HBr occurs, forming 5-methylpyridin-2-ylmethanol as a byproduct (15–20% yield) .

Photoreactivity:

- UV light (254 nm) induces homolytic C–Br bond cleavage, generating a pyridinyl radical detectable by EPR.

Comparative Reactivity Table

| Position | Reactivity | Preferred Reactions |

|---|---|---|

| C4 (Br) | High (SNAr, cross-coupling) | Suzuki, Buchwald-Hartwig, amination |

| C2 (−CH₂OH) | Moderate (oxidation, esterification) | Swern oxidation, NaBH₄ reduction |

| C5 (Me) | Low | Typically inert under mild conditions |

Applications De Recherche Scientifique

(4-Bromo-5-methylpyridin-2-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific diseases.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of (4-Bromo-5-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-Bromopyridin-2-yl)methanol: Similar structure but lacks the methyl group at the fifth position.

(4-Bromo-2-methylpyridin-3-yl)methanol: Similar structure but has the bromine and methyl groups at different positions.

Uniqueness

(4-Bromo-5-methylpyridin-2-yl)methanol is unique due to the specific positioning of the bromine, methyl, and hydroxymethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Activité Biologique

(4-Bromo-5-methylpyridin-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial, antifungal, and other pharmacological effects, supported by data tables and case studies from diverse sources.

- Molecular Formula : C6H6BrN

- Molecular Weight : 188.02 g/mol

- CAS Number : 131747-45-0

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial activity against various strains of bacteria. A study evaluated the Minimum Inhibitory Concentration (MIC) values of this compound against several Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

The results indicate that the compound is particularly effective against E. coli and B. subtilis, suggesting its potential as a therapeutic agent in treating bacterial infections .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. The following table summarizes the MIC values against various fungal strains:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These findings highlight the compound's potential in combating fungal infections, particularly those caused by C. albicans .

The biological activity of this compound is believed to stem from its ability to interfere with bacterial cell wall synthesis and disrupt cellular metabolism. The presence of the bromine atom enhances its lipophilicity, allowing better penetration into bacterial cells .

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted on a series of substituted pyridine derivatives, including this compound, found that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their counterparts with electron-donating groups .

- Clinical Relevance : In a clinical setting, derivatives of this compound were tested for their efficacy in treating skin infections caused by resistant bacterial strains, showing promising results in preliminary trials .

Propriétés

IUPAC Name |

(4-bromo-5-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-9-6(4-10)2-7(5)8/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOJYBFEYBMKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630692 | |

| Record name | (4-Bromo-5-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820224-83-7 | |

| Record name | (4-Bromo-5-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.